2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-3-8-13-14(9-10)17-15(16-13)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXLUNXIPOSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358919 | |
| Record name | 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53314-16-2 | |
| Record name | 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole, commonly referred to as Eurazyl, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16N2O
- Molecular Weight : 256.32 g/mol
- IUPAC Name : 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole
Antimicrobial Activity
Eurazyl exhibits notable antimicrobial properties , effective against a range of bacteria and fungi. Research indicates that derivatives of benzimidazole, including Eurazyl, show significant inhibition against:
- Bacteria : Staphylococcus aureus, Streptococcus faecalis, and methicillin-resistant strains.
- Fungi : Moderate activity against Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Eurazyl Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Streptococcus faecalis | 8 µg/mL |
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Potential
Studies have demonstrated that Eurazyl and its derivatives possess anticancer activity , particularly in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) . The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with cell survival and proliferation.
Mucoprotective Effects
Recent research highlighted the mucoprotective effects of a derivative related to Eurazyl against methotrexate-induced intestinal mucositis (IM) in mice. The study found that:
- Treatment with the compound significantly reduced symptoms associated with IM, such as diarrhea and weight loss.
- It improved histological parameters by mitigating villus atrophy and oxidative stress markers .
Table 2: Effects of Eurazyl on Mucositis Parameters
| Parameter | Control Group | Treatment Group (B8) |
|---|---|---|
| Diarrhea Score | High | Significantly Lowered |
| Weight Loss | Significant | Minimal |
| Villus Atrophy | Present | Reduced |
| Crypt Hypoplasia | Present | Reduced |
The biological activity of Eurazyl is attributed to its ability to interact with various molecular targets:
- Receptor Binding : It may bind to specific receptors involved in inflammatory responses, leading to modulation of cytokine production.
- Oxidative Stress Reduction : The compound has been shown to influence oxidative stress markers, thereby protecting cellular integrity .
- Gene Expression Modulation : Studies indicate that Eurazyl can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10 .
Case Studies
A comprehensive study evaluated the effects of Eurazyl on cancer cell lines and inflammatory conditions. The findings indicated:
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of several benzimidazole derivatives. The compound 2g (which includes a similar structure) showed minimal inhibitory concentrations (MIC) of 8 μg/mL against Streptococcus faecalis and 4 μg/mL against MRSA, outperforming standard antibiotics like amikacin . This highlights the potential of benzimidazole compounds in treating resistant bacterial infections.
Anticancer Properties
The anticancer potential of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole is notable, particularly in the context of breast cancer.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. The IC50 value for this compound was reported to be as low as 16.38 μM, indicating strong cytotoxic effects . Another study emphasized the structural modifications in benzimidazole derivatives that enhance their anticancer activity, suggesting a promising avenue for drug development .
Anti-inflammatory Effects
Benzimidazole derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit various inflammatory pathways.
Case Study: Analgesic and Anti-inflammatory Activity
A series of studies synthesized substituted benzimidazoles and evaluated their analgesic effects. One derivative showed a central analgesic effect comparable to morphine, suggesting potential use in pain management . This aligns with findings that indicate benzimidazoles can modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.
Mechanistic Insights
The mechanisms underlying the biological activities of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole involve interactions at the molecular level.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. For example, docking simulations indicated strong binding affinities with proteins involved in cancer cell proliferation and survival pathways . This computational approach aids in understanding how structural modifications can enhance efficacy.
Data Summary
Chemical Reactions Analysis
Route A: Condensation of o-Phenylenediamine with 4-Methoxybenzaldehyde
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Reagents : o-Phenylenediamine, 4-methoxybenzaldehyde, ammonium chloride (NH₄Cl), chloroform .
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Conditions : Stirring at room temperature for 4 hours under acidic conditions .
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Mechanism :
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NH₄Cl acts as a catalyst, facilitating imine formation between the aldehyde and amine.
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Cyclization occurs via dehydration, forming the benzimidazole core.
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Electrophilic Substitution Reactions
The methoxy group directs electrophiles to the para position of the benzimidazole ring. Key reactions include:
N-Alkylation
Alkylation at the N1 position enhances lipophilicity, critical for biological activity :
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Reagents : Alkyl halides (e.g., heptyl bromide), K₂CO₃, DMF .
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Product : 1-Heptyl-2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole (2g in ).
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Applications : Improved antibacterial activity against S. aureus (MIC = 4 μg/mL) .
Oxidation and Reduction
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Oxidation :
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Reduction :
Table 1: Reactivity Trends in Substituted Benzimidazoles
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methoxy group (4-OCH₃) enhances electron density, improving solubility and interaction with biological targets compared to chloro (4-Cl), which is electron-withdrawing and may reduce bioavailability .
- Positional Effects : Para-substituted phenyl groups (e.g., 4-OCH₃, 4-Cl) optimize steric and electronic interactions compared to ortho-substituted analogs (e.g., 2-hydroxy derivatives in ) .
- Methyl Group at 6-Position : The 6-CH₃ group in the target compound and its chloro analog () may stabilize the benzimidazole core, influencing crystallinity and metabolic stability .
Preparation Methods
Condensation of o-Phenylenediamine with 4-Methoxybenzaldehyde
The most common and straightforward approach involves the condensation of o-phenylenediamine derivatives with 4-methoxybenzaldehyde. The reaction typically proceeds under acidic conditions or with ammonium salts in solvents such as chloroform or under solvent-free conditions.
- Mix equimolar amounts of o-phenylenediamine (or its 6-methyl substituted derivative) and 4-methoxybenzaldehyde.
- Add ammonium chloride (NH4Cl) as a catalyst/promoter in about 4 equivalents.
- Use chloroform as the solvent at room temperature.
- Stir the mixture for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Isolate the product by solvent removal, extraction, and purification by column chromatography.
Yield and Characterization:
This method can achieve yields up to 94% for benzimidazole derivatives similar to 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole.
Solvent-Free One-Pot Synthesis
A green chemistry approach involves heating a mixture of o-phenylenediamine and 4-methoxybenzaldehyde at elevated temperatures (~140°C) without solvents or catalysts.
- Mix reactants in a mortar or reaction vessel.
- Heat the mixture at 140°C for a short time (minutes to an hour).
- The reaction proceeds via direct condensation.
- The product is isolated by recrystallization.
This method offers advantages such as reduced reaction time, elimination of solvents, and good yields (typically 75-90%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the condensation reaction by providing rapid and uniform heating.
- React o-phenylenediamine with 4-methoxybenzaldehyde in the presence of acidic media (e.g., 70% HCl).
- Irradiate the sealed reaction mixture at 150°C for 2-40 minutes.
- Monitor reaction progress by TLC.
- Neutralize the mixture, filter, and recrystallize the product.
Microwave synthesis yields high purity benzimidazole derivatives with reaction times drastically reduced compared to conventional heating.
Comparative Data Table of Preparation Methods
| Method | Reaction Conditions | Catalyst/Promoter | Solvent | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|---|
| Acidic Condensation with NH4Cl | Room temp, stirring | NH4Cl (4 eq) | CHCl3 | 4 hours | Up to 94 | Mild conditions, high yield |
| Solvent-Free Thermal | 140°C, no solvent | None | None | 30-60 mins | 75-90 | Green, fast, no solvent |
| Microwave-Assisted | 150°C, microwave irradiation | 70% HCl | None or minimal | 2-40 mins | High | Very fast, energy efficient |
Characterization and Confirmation of Product
The synthesized 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole is typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR confirm the aromatic and benzimidazole proton environments.Mass Spectrometry (MS):
Confirms molecular ion peak consistent with molecular weight 238.28 g/mol.Fourier Transform Infrared Spectroscopy (FTIR):
Identifies characteristic benzimidazole ring vibrations and methoxy group signals.Melting Point Determination:
Used as a purity check; typical melting points are consistent with literature values.
These methods ensure structural confirmation and purity.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole to improve yield and purity?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclocondensation of 1,2-phenylenediamine with aldehydes or carboxylic acids under acidic or oxidative conditions . For 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole, a two-phase system using trimethylsilyl chloride (TMSCl) as a catalyst can enhance reaction efficiency by reducing side reactions and improving yields (reported up to 85–90% in optimized protocols) . Key parameters to optimize include:
- Reagent stoichiometry : A 1:1.2 molar ratio of diamine to aldehyde.
- Solvent selection : Use of trifluoroethanol (TFE) or water-TMSCl systems for greener synthesis .
- Reaction time : 8–12 hours at room temperature for milder conditions .
Purity can be verified via - and -NMR to confirm the absence of unreacted starting materials or by-products .
Q. What spectroscopic techniques are critical for characterizing the structural stability of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole?
- Methodological Answer : Structural stability is confirmed through:
- FT-IR and FT-Raman spectroscopy : Identification of key functional groups (e.g., C=N stretching at 1600–1650 cm, aromatic C–H bending at 700–800 cm) .
- NMR spectroscopy : -NMR peaks for methoxy (-OCH) protons appear at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.8–7.9 ppm .
- UV-Vis spectroscopy : Absorption maxima in the range of 270–320 nm, indicating π→π* transitions in the conjugated benzimidazole system .
Comparative analysis with X-ray crystallography data (where available) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole derivatives?
- Methodological Answer : Discrepancies in biological activity data (e.g., antioxidant vs. pro-oxidant effects) often arise from variations in assay conditions or structural modifications. To address this:
- Standardize assays : Use DPPH radical scavenging (IC values) and in vivo writhing inhibition models under controlled conditions (e.g., 50 mg/kg dose in mice) .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. nitro groups at the 4-position) on activity .
- Validate mechanisms : For anti-inflammatory claims, measure COX-2 inhibition or TNF-α suppression in cell models .
Cross-referencing with computational docking studies (e.g., binding affinity to hPreP for Alzheimer’s applications) can clarify mechanistic inconsistencies .
Q. What computational strategies are effective for predicting the drug-likeness of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole derivatives?
- Methodological Answer : Use a hybrid approach combining:
- QSAR modeling : Correlate logP, polar surface area, and H-bond donor/acceptor counts with bioavailability .
- Molecular docking : Simulate interactions with target proteins (e.g., 5-HT receptors or hPreP) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., Ames test predictions) .
Experimental validation via in vitro assays (e.g., Caco-2 cell permeability) is critical for confirming predictions .
Q. How do structural modifications at the 2- and 6-positions of the benzimidazole core influence biological activity?
- Methodological Answer : SAR studies reveal:
- 2-Position (4-methoxyphenyl group) : Enhances lipid solubility and receptor binding (e.g., 5-HT antagonism with IC < 100 nM) .
- 6-Position (methyl group) : Reduces metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetic stability .
Substitutions can be guided by crystallographic data (e.g., hydrogen bonding with N6.55 in 5-HT receptors) .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
